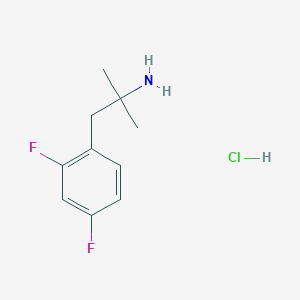

1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride” is likely to be a derivative of amphetamine, which is a central nervous system stimulant. The presence of the 2,4-difluorophenyl group suggests that it might have unique properties compared to other amphetamine derivatives .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 2,4-difluorophenyl group attached to the nitrogen atom of the 2-methylpropan-2-amine. The presence of fluorine atoms on the phenyl ring could potentially affect the electronic properties of the molecule .Chemical Reactions Analysis

As an amine, this compound could potentially undergo reactions typical of amines, such as acylation or alkylation. The presence of the fluorine atoms on the phenyl ring could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As an amine, it would likely be a polar molecule and could form hydrogen bonds .Scientific Research Applications

Environmental Remediation

Amine-functionalized sorbents, which share a structural relation to "1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride," have shown promise in environmental remediation, particularly in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances, due to their persistent nature, pose significant environmental risks. Amine-functionalized sorbents offer an alternative solution to PFAS control in water treatment, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective PFAS removal (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Chemical Analysis and Environmental Monitoring

The chemical structure of "this compound" is relevant to studies on the adsorption behavior and mechanism of perfluorinated compounds on various adsorbents. Understanding these mechanisms is crucial for developing effective strategies to remove contaminants from water and for assessing the distribution of pollutants at solid-liquid interfaces. Adsorbents with amine groups, similar to the compound , have been highlighted for their high adsorption capacity for perfluorinated compounds, indicating the potential for environmental monitoring and pollution control applications (Du et al., 2014).

Agricultural Chemistry

In agricultural chemistry, understanding the behavior and fate of herbicides in the environment is crucial for mitigating their impact on non-target organisms and ecosystems. The chemical structure related to "this compound" can inform the development of herbicides with improved environmental profiles. For instance, the analysis of global trends and gaps in studies about herbicide toxicity, including 2,4-D, provides insights into the ecological and health risks posed by these chemicals, guiding the creation of safer agricultural chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).

Material Science and Engineering

In material science, the exploration of fluorinated chemicals for industrial and consumer applications highlights the significance of compounds like "this compound." The transition to safer fluorinated alternatives in various industries is a subject of ongoing research, aiming to minimize environmental and health risks associated with traditional perfluoroalkyl substances. Reviews on fluorinated alternatives shed light on the need for further investigation into their safety and environmental impact, potentially influencing the development of new materials and chemicals (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Future Directions

properties

IUPAC Name |

1-(2,4-difluorophenyl)-2-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N.ClH/c1-10(2,13)6-7-3-4-8(11)5-9(7)12;/h3-5H,6,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEPTXHFNCBFOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=C(C=C(C=C1)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868049-70-1 |

Source

|

| Record name | 1-(2,4-difluorophenyl)-2-methylpropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2756234.png)

![1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2756235.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756237.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B2756238.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2756239.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2756240.png)

![[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2756244.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2756247.png)

![N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride](/img/structure/B2756249.png)